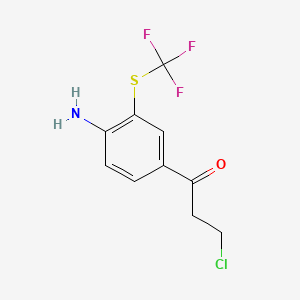
1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloroacetophenone, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, utilizing large-scale reactors and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the propanone moiety can be substituted with nucleophiles like amines or thiols under basic conditions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, trifluoromethylthiolating agents for trifluoromethylation, and strong bases like sodium hydride for substitution reactions. Major products formed from these reactions include trifluoromethylated amines, alcohols, and substituted derivatives .
Scientific Research Applications
1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit specific enzymes or receptors, leading to alterations in cellular processes and pathways .
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one stands out due to its unique trifluoromethylthio group. Similar compounds include:
4-Amino-3-(trifluoromethyl)phenol: Lacks the chloropropanone moiety, resulting in different reactivity and applications.
4-Amino-3-(trifluoromethylthio)benzoic acid: Contains a carboxylic acid group instead of the chloropropanone moiety, leading to different chemical properties and uses.
4-Amino-3-(trifluoromethylthio)benzaldehyde:
The presence of the trifluoromethylthio group in this compound imparts unique properties, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C10H9ClF3NOS |
|---|---|
Molecular Weight |
283.70 g/mol |
IUPAC Name |
1-[4-amino-3-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NOS/c11-4-3-8(16)6-1-2-7(15)9(5-6)17-10(12,13)14/h1-2,5H,3-4,15H2 |
InChI Key |
NRXYZVLFXQOZDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCl)SC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















